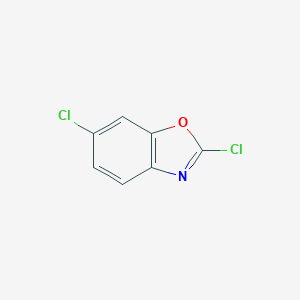
2,6-Dichlorobenzoxazole
カタログ番号 B051379
分子量: 188.01 g/mol
InChIキー: LVVQTPZQNHQLOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06274739B1
Procedure details


With efficient stirring, 10 g (0.083 mol) of 1,3-benzoxazole (>99% pure), together with 100 ml of POCl3 and 0.2 g of iron (III) chloride (dry), were heated to 100° C. At this temperature, chlorine gas was introduced under the surface of the liquid. GC control of the reaction showed that initially 2-chlorobenzoxazole was formed which, with further substitution, then reacted to give 2,6-dichlorobenzoxazole. Once all of the starting material had been consumed, the reaction was terminated. According to GC analysis, 21.5% of 2-chlorobenzoxazole and 71% of 2,6-dichlorobenzoxazol had been formed. The crude mixture was worked up by distillation. POCl3 and 2-chlorobenzoxazole were collected in a first fraction and could be employed directly for a further batch. The second fraction yielded 11.0 g of 2,6-dichlorobenzoxazole (GC>99% pure) (>70% of theory). Taking into account the recycling of the 2-chlorobenzoxazole, a total yield of >92% of theory was obtained.





Identifiers


|
REACTION_CXSMILES
|
O1C2C=CC=CC=2N=C1.[Cl:10]Cl.[Cl:12][C:13]1[O:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=1>[Fe](Cl)(Cl)Cl.O=P(Cl)(Cl)Cl>[Cl:12][C:13]1[O:14][C:15]2[CH:21]=[C:20]([Cl:10])[CH:19]=[CH:18][C:16]=2[N:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with further substitution, then reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1OC2=C(N1)C=CC(=C2)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
